molecular formula C11H20O4 B14099010 (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one

(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one

Cat. No.: B14099010
M. Wt: 216.27 g/mol
InChI Key: ONFPUQOPHZOEKF-UTLUCORTSA-N
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Description

(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique oxolan-2-one ring structure, which is a five-membered lactone ring, and it is substituted with hydroxyhexyl and hydroxymethyl groups. The stereochemistry of the compound is specified by the (3S,4R) and (1S) configurations, indicating the spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the lactone ring: This can be achieved through intramolecular esterification of a hydroxy acid precursor.

    Introduction of the hydroxyhexyl group: This step often involves the use of a Grignard reagent or an organolithium reagent to introduce the hydroxyhexyl group at the desired position.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH₃) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of substituted oxolan-2-one derivatives.

Scientific Research Applications

(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the lactone ring can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)tetrahydrofuran-2-one: Similar structure but with a tetrahydrofuran ring instead of an oxolan-2-one ring.

    (3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxane-2-one: Similar structure but with an oxane ring instead of an oxolan-2-one ring.

Uniqueness

(3S,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of both hydroxyhexyl and hydroxymethyl groups

Properties

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

IUPAC Name

(3S,4R)-3-[(1S)-1-hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3/t8-,9+,10+/m1/s1

InChI Key

ONFPUQOPHZOEKF-UTLUCORTSA-N

Isomeric SMILES

CCCCC[C@@H]([C@@H]1[C@@H](COC1=O)CO)O

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O

Origin of Product

United States

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